molecular formula C49H55FN4O12 B12377958 Glucocorticoid receptor agonist-3 Ala-Ala-Mal

Glucocorticoid receptor agonist-3 Ala-Ala-Mal

Cat. No.: B12377958
M. Wt: 911.0 g/mol
InChI Key: BISHTACTVXELTJ-VFAPTOKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glucocorticoid receptor agonist-3 Ala-Ala-Mal is a conjugate of an anti-human tumor necrosis factor alpha antibody and a glucocorticoid receptor agonist. This compound is primarily utilized in researching autoimmune and inflammatory diseases . It has a molecular weight of 910.98 and a molecular formula of C49H55FN4O12 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glucocorticoid receptor agonist-3 Ala-Ala-Mal involves the conjugation of an anti-human tumor necrosis factor alpha antibody with a glucocorticoid receptor agonist. The specific synthetic routes and reaction conditions are proprietary and detailed in patents .

Industrial Production Methods

Industrial production methods for this compound are not widely disclosed. it is known that the compound is synthesized under controlled conditions to ensure high purity and stability .

Chemical Reactions Analysis

Types of Reactions

Glucocorticoid receptor agonist-3 Ala-Ala-Mal undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. Typically, these reactions result in modified versions of the original compound with different functional groups .

Scientific Research Applications

Glucocorticoid receptor agonist-3 Ala-Ala-Mal is extensively used in scientific research, particularly in the fields of:

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors, which are ubiquitously expressed in all nucleated cells. Upon binding, the receptor undergoes a conformational change, becomes hyperphosphorylated, and dissociates from the chaperone proteins. This activated receptor then translocates to the nucleus, where it regulates the transcription of target genes involved in immune response and inflammation .

Comparison with Similar Compounds

Properties

Molecular Formula

C49H55FN4O12

Molecular Weight

911.0 g/mol

IUPAC Name

(2S)-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]-N-[(2S)-1-[3-[[2-fluoro-3-[(1S,2S,4R,6S,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-6-yl]-4-methylphenoxy]methyl]anilino]-1-oxopropan-2-yl]propanamide

InChI

InChI=1S/C49H55FN4O12/c1-25-9-12-35(64-24-28-7-6-8-30(19-28)53-45(63)27(3)52-44(62)26(2)51-38(59)16-18-54-39(60)13-14-40(54)61)43(50)41(25)46-65-37-21-33-32-11-10-29-20-31(56)15-17-47(29,4)42(32)34(57)22-48(33,5)49(37,66-46)36(58)23-55/h6-9,12-15,17,19-20,26-27,32-34,37,42,46,55,57H,10-11,16,18,21-24H2,1-5H3,(H,51,59)(H,52,62)(H,53,63)/t26-,27-,32-,33-,34-,37+,42+,46-,47-,48-,49+/m0/s1

InChI Key

BISHTACTVXELTJ-VFAPTOKSSA-N

Isomeric SMILES

CC1=C(C(=C(C=C1)OCC2=CC(=CC=C2)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCN3C(=O)C=CC3=O)F)[C@H]4O[C@@H]5C[C@H]6[C@@H]7CCC8=CC(=O)C=C[C@@]8([C@H]7[C@H](C[C@@]6([C@@]5(O4)C(=O)CO)C)O)C

Canonical SMILES

CC1=C(C(=C(C=C1)OCC2=CC(=CC=C2)NC(=O)C(C)NC(=O)C(C)NC(=O)CCN3C(=O)C=CC3=O)F)C4OC5CC6C7CCC8=CC(=O)C=CC8(C7C(CC6(C5(O4)C(=O)CO)C)O)C

Origin of Product

United States

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